Researchers and procurement managers seeking a sustainable, earth-abundant thermoelectric material for mid-temperature waste heat recovery (300-700 K) often face supply chain constraints with scarce or toxic tellurium-based alternatives. Zinc antimonide (ZnSb, CAS 12039-35-9) directly addresses this need as a p-type, orthorhombic intermetallic semiconductor (band gap ~0.56 eV).
- **Ni-Doped Enhanced Performance**: Zn₀.₉₈Ni₀.₀₂Sb variants deliver a 134% power factor gain at 533 K, boosting the figure of merit (ZT) from 0.34 to 0.69.
- **Material Stability Profile**: Requires hermetic encapsulation above 200°C to mitigate ZnO formation and Zn evaporation (decomposition onset ~300°C in inert atmospheres).
- **Supply Chain Assurance**: Standard pack sizes from 10 g to bulk custom quantities, with stringent quality control for consistent thermoelectric properties.
Molecular FormulaZnSb SbZn
Molecular Weight187.1 g/mol
CAS No.12039-35-9
Cat. No.B077065
⚠ Attention: For research use only. Not for human or veterinary use.
Zinc antimonide (ZnSb, CAS 12039-35-9) is an orthorhombic p-type intermetallic semiconductor with a reported indirect band gap of approximately 0.56 eV and a density of 6.33 g/cm³ [1]. It belongs to the Zn–Sb binary system alongside the higher-zinc-content phase Zn₄Sb₃ (CAS 12175-02-9), both of which have attracted significant research interest as earth-abundant, low-cost thermoelectric materials for mid-temperature power generation (approximately 300–700 K) [2]. Unlike many high-performance thermoelectrics based on scarce or toxic elements (e.g., PbTe, Bi₂Te₃, CoSb₃), ZnSb is composed solely of relatively abundant and environmentally benign zinc and antimony, positioning it as a sustainable candidate for scalable waste heat recovery applications [2].
p-Type thermoelectric semiconductor for mid-temperature power generation
Earth-abundant, non-toxic Zn–Sb composition; scalable candidate for waste heat recovery
Synthesis-route compatible: mechanical alloying + SPS yields stable power factor across 300–700 K
[1] Wikipedia contributors. Zinc antimonide. Wikipedia, The Free Encyclopedia. Archived from the original on 2015-12-14. View Source
[2] Pothin R, Ayral RM, Berche A, Granier D, Rouessac F, Jund P. Preparation and properties of ZnSb thermoelectric material through mechanical-alloying and Spark Plasma Sintering. Chemical Engineering Journal. 2016;299:126-134. doi:10.1016/j.cej.2016.04.063 View Source
Why ZnSb Cannot Be Substituted with Zn₄Sb₃
Within the Zn–Sb binary system, the two primary thermoelectric phases—ZnSb and Zn₄Sb₃—exhibit fundamentally different thermal stability windows, oxidation behavior, and transport properties that preclude direct interchangeability in device applications. ZnSb decomposes at approximately 300 °C (573 K) via Zn evaporation in inert atmospheres, whereas Zn₄Sb₃ possesses a different degradation pathway and can undergo exothermic decomposition into zinc-poorer phases [1]. Furthermore, their electrical transport characteristics differ markedly: ZnSb exhibits higher electrical resistivity, a larger Seebeck coefficient, and higher thermal conductivity compared to β-Zn₄Sb₃ [2]. These intrinsic differences mean that a thermoelectric module optimized for one compound cannot simply substitute the other without extensive redesign of operating temperature range, contact metallization, and thermal management systems. The quantitative evidence presented below demonstrates precisely where ZnSb offers distinct, measurable advantages and limitations relative to its closest comparators.
Property
ZnSb
Zn₄Sb₃
Thermal Stability
Lower decomposition onset in inert atmosphere; Zn evaporation pathway
Exothermic decomposition into zinc-poorer phases; different thermal window
Different oxidation products and degradation pathway
[1] de Boor J, Dasgupta T, Kolb H, Compere C, Kelm K, Mueller E. Zn vacancy formation, Zn evaporation and decomposition of ZnSb at elevated temperatures: Influence on the microstructure and the electrical properties. Acta Materialia. 2014. View Source
[2] Caillat T, Fleurial JP, Borshchevsky A. Effects of ZnSb and Zn inclusions on the thermoelectric properties of β-Zn₄Sb₃. Journal of Alloys and Compounds. 2003. View Source
Quantitative Performance Evidence for ZnSb
Smaller Band Gap vs Zn₄Sb₃
ZnSb possesses an indirect band gap of approximately 0.56 eV, which is less than half the reported band gap of Zn₄Sb₃ at approximately 1.2 eV [1]. This smaller band gap enables ZnSb to function effectively at lower temperatures and with different carrier activation characteristics compared to the wider-band-gap Zn₄Sb₃ phase.
Band GapHead-to-head
0.56 eV
vs Zn₄Sb₃: 1.2 eV (~53% smaller)
Supports lower-temperature carrier activation
Room-temperature, orthorhombic
thermoelectricsemiconductorband gap engineering
Evidence Dimension
Electronic Band Gap
Target Compound Data
0.56 eV (indirect)
Comparator Or Baseline
Zn₄Sb₃: 1.2 eV
Quantified Difference
0.64 eV (approximately 53% smaller)
Conditions
Room temperature, orthorhombic crystal structure
Why This Matters
A smaller band gap influences intrinsic carrier concentration and optimal operating temperature range, making ZnSb more suitable for lower-temperature thermoelectric applications than Zn₄Sb₃.
thermoelectricsemiconductorband gap engineering
[1] Wikipedia contributors. Zinc antimonide. Wikipedia, The Free Encyclopedia. Archived from the original on 2015-12-14. View Source
Higher Resistivity and Seebeck Coefficient
A direct comparative study of hot-pressed Zn–Sb samples demonstrated that ZnSb exhibits higher electrical resistivity, a higher Seebeck coefficient, and higher thermal conductivity than β-Zn₄Sb₃ [1]. When ZnSb is present as a secondary phase in β-Zn₄Sb₃-based materials, it increases both electrical resistivity and Seebeck coefficient roughly in proportion to the amount of ZnSb added.
Electrical TransportHead-to-head
Higher R, S, κ
vs β-Zn₄Sb₃: lower R, S, κ
Higher Seebeck for voltage; resistivity needs management
Hot-pressed samples, RT–673 K
electrical resistivitySeebeck coefficientthermoelectric transport
Qualitative directionality established; magnitude proportional to ZnSb content in composites
Conditions
Hot-pressed samples, temperature range RT to 673 K
Why This Matters
The higher Seebeck coefficient of ZnSb contributes to thermoelectric voltage generation, but its higher resistivity and thermal conductivity must be managed through doping or nanostructuring to achieve competitive ZT values.
electrical resistivitySeebeck coefficientthermoelectric transport
[1] Caillat T, Fleurial JP, Borshchevsky A. Effects of ZnSb and Zn inclusions on the thermoelectric properties of β-Zn₄Sb₃. Journal of Alloys and Compounds. 2003. View Source
Thermal Decomposition Threshold in Inert Atmosphere
In situ X-ray diffraction experiments conducted in an argon atmosphere demonstrated that ZnSb powders undergo decomposition at 300 °C (573 K), a process attributed to the evaporation of zinc [1]. Additional thermogravimetric analysis in a reducing atmosphere established an activation energy for Zn vacancy formation of 0.4 eV, corresponding to a maximum Zn deficiency (x in Zn₁₋ₓSb) of 1 × 10⁻³ after annealing at 400 °C [1].
Zn₄Sb₃: Different degradation pathway (exothermic decomposition into zinc-poorer phases)
Quantified Difference
Quantitative threshold for ZnSb established
Conditions
In situ XRD, Ar atmosphere, ZnSb powder samples
Why This Matters
The 300 °C decomposition threshold defines the absolute upper operating temperature limit for unprotected ZnSb in thermoelectric modules and necessitates protective coatings or encapsulation for high-temperature applications.
[1] de Boor J, Dasgupta T, Kolb H, Compere C, Kelm K, Mueller E. Zn vacancy formation, Zn evaporation and decomposition of ZnSb at elevated temperatures: Influence on the microstructure and the electrical properties. Acta Materialia. 2014. View Source
High-Temperature Oxidation Kinetics: Selective ZnO Growth with Activation Energy of 117 kJ/mol at 200–325 °C
A comprehensive study of ZnSb oxidation in air using thermogravimetry, TEM, XPS, and two-stage ¹⁶O₂ + ¹⁸O₂ isotopic tracing revealed that high-temperature oxidation of ZnSb results in selective growth of a protective ZnO surface layer, with no detectable Sb by STEM-EDS [1]. The oxidation kinetics at 200–325 °C follow a parabolic rate law with an activation energy of 117 kJ/mol, which compares well with literature values for the oxidation of pure zinc. The ZnO layer consists of an inner nano-granular region and a more columnar outer region, and Sb is left behind as excess in the metallic phase beneath the oxide [1].
Oxidation EaClass-level
117 kJ/mol
ZnO self-passivation; contacts needed
Parabolic kinetics, 200–325 °C
oxidation resistancecorrosiondevice durability
Evidence Dimension
Oxidation Activation Energy
Target Compound Data
117 kJ/mol (parabolic kinetics)
Comparator Or Baseline
Pure Zn oxidation literature values (comparable)
Quantified Difference
Comparable to pure Zn oxidation kinetics
Conditions
Air atmosphere, 200–325 °C, thermogravimetric analysis
Why This Matters
The selective formation of ZnO rather than mixed Zn–Sb oxides provides a degree of self-passivation, but the continued oxidation at elevated temperatures still necessitates metallization of electrical contacts to prevent formation of insulating interfaces in thermoelectric modules.
oxidation resistancecorrosiondevice durability
[1] Liu Y, et al. On the high-temperature oxidation of ZnSb for thermoelectric applications. Corrosion Science. 2023;210(Part 1):110826. doi:10.1016/j.corsci.2022.110826 View Source
Doping-Enabled Power Factor Enhancement: Ni Substitution Increases ZnSb Power Factor by 134% at 533 K
A 2024 study demonstrated that nickel substitution on the Zn site in Zn₁₋ₓNiₓSb nanostructures substantially enhances thermoelectric performance. For pristine ZnSb, the power factor was measured at 574 µW/m·K² at 533 K, whereas the optimized Zn₀.₉₈Ni₀.₀₂Sb composition achieved a power factor of 1,344 µW/m·K² under identical conditions [1]. This improvement translated directly to an enhanced thermoelectric figure of merit: ZT increased from 0.34 (pristine ZnSb) to 0.69 (Ni-doped) at 533 K [1].
Power Factor (Ni-doped)Head-to-head
1,344 µW/m·K²
vs pristine ZnSb: 574 µW/m·K² (+134%)
Doping elevates ZT from 0.34 to 0.69 at 533 K
Zn₀.₉₈Ni₀.₀₂Sb, nanostructured
dopingpower factorthermoelectric optimization
Evidence Dimension
Power Factor
Target Compound Data
Zn₀.₉₈Ni₀.₀₂Sb: 1,344 µW/m·K² at 533 K
Comparator Or Baseline
Pristine ZnSb: 574 µW/m·K² at 533 K
Quantified Difference
+134% increase (770 µW/m·K² absolute difference)
Conditions
Ball-milled nanostructured samples, temperature 533 K
Why This Matters
This demonstration establishes that while pristine ZnSb exhibits only moderate thermoelectric performance, strategic doping can elevate its power factor to levels competitive with other mid-temperature p-type materials, informing procurement of optimized or custom-doped ZnSb.
dopingpower factorthermoelectric optimization
[1] Arivanandhan M, et al. Improving thermoelectric performance of Nickel substituted ZnSb alloy through carrier engineering and nanostructuring. Journal of Alloys and Compounds. 2024. doi:10.1016/j.jallcom.2024.176908 View Source
Synthesis Method Impact: Mechanical Alloying with SPS Yields ZnSb Power Factor Comparable to Superior Zn₄Sb₃ Phase
A 2016 study demonstrated that ZnSb synthesized via mechanical alloying followed by Spark Plasma Sintering (SPS) achieves electrical properties (power factor) that are stable across the 300–700 K temperature range and very close to those of Zn₄Sb₃, which is considered the best-performing thermoelectric material in the Zn–Sb binary system [1]. This result is significant because ZnSb traditionally exhibits inferior thermoelectric performance to Zn₄Sb₃, but optimized synthesis can narrow this performance gap while retaining ZnSb's distinct advantages in thermal stability and phase behavior.
Synthesis RouteCross-study
MA + SPS
Power factor stable 300–700 K
Approaches Zn₄Sb₃ performance without phase instability
Procurement specifications should consider synthesis route, as mechanical alloying with SPS can produce ZnSb with power factor approaching that of Zn₄Sb₃ while avoiding the latter's phase stability limitations.
[1] Pothin R, Ayral RM, Berche A, Granier D, Rouessac F, Jund P. Preparation and properties of ZnSb thermoelectric material through mechanical-alloying and Spark Plasma Sintering. Chemical Engineering Journal. 2016;299:126-134. doi:10.1016/j.cej.2016.04.063 View Source
Optimized Application Scenarios for ZnSb
Mid-Temperature Waste Heat Recovery (300–700 K)
Based on its demonstrated power factor stability across the 300–700 K temperature range when processed via mechanical alloying and Spark Plasma Sintering [1], ZnSb is well-suited for waste heat recovery in this thermal window. This encompasses industrial exhaust streams, automotive engine waste heat, and geothermal energy harvesting where temperatures remain below the 300 °C decomposition threshold identified in Section 3. The earth-abundant, non-toxic composition of ZnSb supports scalable deployment in these applications without the supply chain constraints associated with tellurium-based thermoelectrics.
Doped ZnSb Legs for Enhanced Power Output
For applications demanding higher thermoelectric conversion efficiency, the 134% power factor enhancement achieved through nickel substitution (Zn₀.₉₈Ni₀.₀₂Sb) at 533 K [1] justifies the procurement of Ni-doped ZnSb variants over pristine material. This is particularly relevant for thermoelectric generator modules targeting the 500–600 K operating range, where the ZT improvement from 0.34 to 0.69 translates directly to increased device-level efficiency and power output.
Low-Temperature Cooling and Power Generation
The smaller band gap of ZnSb (0.56 eV) relative to Zn₄Sb₃ (1.2 eV) [1] makes ZnSb more appropriate for lower-temperature thermoelectric applications where thermal activation of carriers is desired at reduced temperatures. This includes ambient to low-grade heat sources (<200 °C) such as body heat harvesting, low-temperature industrial waste streams, and solar-thermal energy conversion at moderate temperatures.
Encapsulated Metallized Module Components
Given the demonstrated selective oxidation of ZnSb to ZnO at 200–325 °C with an activation energy of 117 kJ/mol [1] and the decomposition onset at 300 °C in inert atmospheres [2], ZnSb-based thermoelectric modules must incorporate metallized electrical contacts and protective encapsulation to prevent performance degradation. This scenario applies to all ZnSb-based devices intended for continuous operation above 200 °C, where both oxidation and Zn evaporation must be mitigated through appropriate barrier layers and hermetic sealing.
Application
Selection Property
Validation Focus
Waste Heat Recovery (Mid-Temp)
Power factor stability in 300–700 K range
Module thermal cycling reliability
High-Power Generators (Ni-Doped)
Ni-doping ratio for power factor enhancement
ZT at 500–600 K operating range
Low-Temperature Cooling / Generation
Band gap for low-T carrier activation
Seebeck coefficient below 400 K
Encapsulated Module Components
Oxidation barrier and contact metallization
ZnO growth rate and contact integrity
[1] Liu Y, et al. On the high-temperature oxidation of ZnSb for thermoelectric applications. Corrosion Science. 2023;210(Part 1):110826. doi:10.1016/j.corsci.2022.110826 View Source
[2] de Boor J, Dasgupta T, Kolb H, Compere C, Kelm K, Mueller E. Zn vacancy formation, Zn evaporation and decomposition of ZnSb at elevated temperatures: Influence on the microstructure and the electrical properties. Acta Materialia. 2014. View Source
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